molecular formula C13H16 B106171 1-Ethynyl-4-pentylbenzene CAS No. 79887-10-8

1-Ethynyl-4-pentylbenzene

Cat. No.: B106171
CAS No.: 79887-10-8
M. Wt: 172.27 g/mol
InChI Key: APGNXGIUUTWIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-pentylbenzene is an organic compound with the molecular formula C13H16. It is a member of the benzene family, characterized by a benzene ring substituted with an ethynyl group at the first position and a pentyl group at the fourth position. This compound is a colorless to pale yellow liquid with a density of 0.885 g/mL at 25°C and a boiling point of 172°C .

Preparation Methods

1-Ethynyl-4-pentylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of p-pentylbromobenzene or p-pentyliodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using potassium carbonate . This method typically involves the following steps:

    Reaction with Trimethylsilylacetylene:

    p-Pentylbromobenzene or p-pentyliodobenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst to form a trimethylsilyl-protected intermediate.

    Deprotection: The trimethylsilyl group is removed using potassium carbonate, yielding this compound.

Chemical Reactions Analysis

1-Ethynyl-4-pentylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.

    Hydrogenation: The ethynyl group can be hydrogenated to form the corresponding alkane. This reaction typically requires a metal catalyst such as palladium or platinum.

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and ozone.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethynyl-4-pentylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-pentylbenzene is primarily related to its chemical reactivity. The ethynyl group can participate in various reactions, such as coupling reactions and polymerization, which are facilitated by the presence of catalysts.

Comparison with Similar Compounds

1-Ethynyl-4-pentylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

1-ethynyl-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGNXGIUUTWIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379403
Record name 1-Ethynyl-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79887-10-8
Record name 4-Pentylphenylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79887-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pent-1-yl)phenylacetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 0.1 mol of 4-pentyliodobenzene, 0.12 mol of trimetylsilylacetylene, 0.0014 mol of bis(triphenylphosphine)-palladium(II) Chloride Pd(PPh3)2Cl2 and 0.7 mmol of copper (I) iodide in 250 ml diethylamine is stirred at room temperature for 20 hours. After evaporation of the solvent the crude product is purified by chromatography on alumina (4:1 petrol/dichloromethane) to give 2-(4-pentylphenyl)-1-trimethylsilyacetylene. Removal of the trimethylsilylgroup is accomplished by treatment this acetylene is methanol with 1 M KOH for 1 hour at room temperature. Evaporation of the methanol and either extraction yields 4-pentylphenylacetylene.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenylphosphine)-palladium(II) Chloride Pd(PPh3)2Cl2
Quantity
0.0014 mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.7 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Methyl-1-(4'-pentylphenyl)-1-butyne-3-ol (82 g) was dissolved in toluene (900 ml) under nitrogen atmosphere, and then sodium hydride (60% in paraffin liquid; 5.6 g) was added thereto, followed by stirring at 60° C. for 6 hours. The reaction solution was poured into water (500 ml), and extracted with chloroform, followed by washing with water three times. After distilling off toluene and chloroform, the resultant was distilled under reduced pressure (b.p. 85° to 90° C./3 mmHg) to give 4-pentylphenylacetylene (48 g).
Name
3-Methyl-1-(4'-pentylphenyl)-1-butyne-3-ol
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-n-pentylphenylacetylene (0.9 g) was introduced into a flask, THF (30 ml) was added thereto, and the mixture was cooled to −78° C. with stirring. n-butyllithium (1.6 M hexane solution, 12.5 ml) was added thereto. The mixture was stirred for 30 minutes while maintaining the internal temperature at −78° C., to obtain a THF solution of lithium acetylide of 4-n-pentyl phenylacetylene (the compound (d1)), and the resulting solution was transferred into a dripping funnel under a nitrogen stream.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-4-pentylbenzene
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-4-pentylbenzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-4-pentylbenzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-4-pentylbenzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-4-pentylbenzene
Reactant of Route 6
Reactant of Route 6
1-Ethynyl-4-pentylbenzene
Customer
Q & A

Q1: How does the presence of bulky side groups, like the pentyl group in 1-ethynyl-4-pentylbenzene, affect the properties of polyacetylenes?

A1: Research suggests that bulky side groups in polyacetylenes, such as the pentyl group in poly(this compound) (PEPB), significantly improve their thermal stability []. This is attributed to the steric hindrance provided by these groups, which hinders the close packing of polymer chains and increases the energy required for thermal degradation. Furthermore, the study indicated that increasing the bulkiness of the side groups also enhances the char-forming tendency of these polymers []. This is beneficial for applications requiring materials with high thermal resistance.

Q2: Can the chirality of the solvent influence the conformation of polyacetylenes synthesized from monomers like this compound?

A2: Interestingly, studies have shown that polyacetylenes with bulky side groups, including PEPB, can adopt a helical configuration when dissolved in chiral solvents like α (-)pinene and α (+)pinene []. This conformational change is evidenced by the observed changes in the specific optical rotation of the chiral solvent upon dissolving the polymer, a phenomenon not observed with non-polymeric compounds like toluene or atactic polystyrene []. This suggests a unique interaction between the chiral solvent and the polymer, inducing a preferred helical sense in the polymer backbone.

Q3: Can this compound be used to create light-emitting polymers?

A3: Yes, this compound has been utilized as a co-monomer in the synthesis of light-emitting poly(phenylacetylene)s []. Researchers successfully copolymerized this compound with 9-(4-ethynylphenyl)carbazole (CzPA) to create polymers with pendant carbazole groups []. These polymers exhibited fluorescence originating from the carbazole units, highlighting the potential of using this compound in the design of luminescent materials [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.